molecular formula C20H25Cl3N2 B7897519 Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B7897519
M. Wt: 399.8 g/mol
InChI Key: CLGHXHXMPAFMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of two 2-chlorobenzyl groups attached to a piperidin-4-ylmethyl-amine backbone, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common route includes the alkylation of piperidine with 2-chlorobenzyl chloride under basic conditions to form the intermediate compound. This intermediate is then further reacted with methylamine to introduce the amine group, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced amine derivatives with increased hydrogen content.

    Substitution: Substituted compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Bis-(2-chloro-benzyl)-amine derivatives: Compounds with similar structures but different substituents on the benzyl groups.

    Piperidine derivatives: Compounds with variations in the piperidine ring or different substituents.

Uniqueness

Bis-(2-chloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride stands out due to its specific combination of 2-chlorobenzyl groups and piperidin-4-ylmethyl-amine backbone, which imparts unique chemical and biological properties

Properties

IUPAC Name

N,N-bis[(2-chlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2.ClH/c21-19-7-3-1-5-17(19)14-24(13-16-9-11-23-12-10-16)15-18-6-2-4-8-20(18)22;/h1-8,16,23H,9-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGHXHXMPAFMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN(CC2=CC=CC=C2Cl)CC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.